molecular formula C10H13NO5S B13502749 Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate

Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate

Cat. No.: B13502749
M. Wt: 259.28 g/mol
InChI Key: XLIPRUWMKGZSGK-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxymethyl group and a sulfamoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate typically involves the esterification of 3-(methoxymethyl)-5-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-sulfamoylbenzoic acid.

    Reduction: Methyl 3-(methoxymethyl)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfamoyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxymethyl)-4-sulfamoylbenzoate
  • Methyl 3-(ethoxymethyl)-5-sulfamoylbenzoate
  • Methyl 3-(methoxymethyl)-5-aminobenzoate

Uniqueness

Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate is unique due to the specific positioning of the methoxymethyl and sulfamoyl groups on the benzoate core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 3-(methoxymethyl)-5-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3,(H2,11,13,14)

InChI Key

XLIPRUWMKGZSGK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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